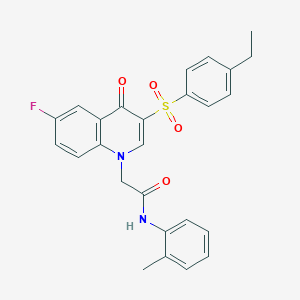

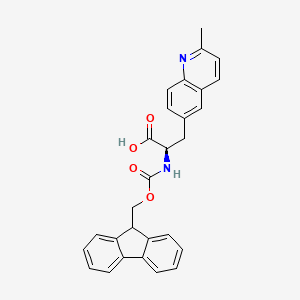

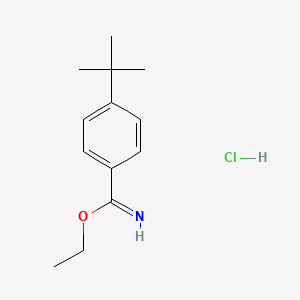

![molecular formula C25H19ClN2O4S B2376333 Methyl 3-[(4-chlorophenyl)methyl]-4-oxo-2-phenacylsulfanylquinazoline-7-carboxylate CAS No. 422273-76-5](/img/structure/B2376333.png)

Methyl 3-[(4-chlorophenyl)methyl]-4-oxo-2-phenacylsulfanylquinazoline-7-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Methyl 3-[(4-chlorophenyl)methyl]-4-oxo-2-phenacylsulfanylquinazoline-7-carboxylate” is a complex organic compound. It contains a quinazoline core, which is a bicyclic compound made of two fused six-membered rings, a benzene ring and a pyrimidine ring. The quinazoline core is substituted with various functional groups .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinazoline core, a phenacylsulfanyl group, and a carboxylate ester group . These functional groups could potentially engage in various chemical reactions .

Chemical Reactions Analysis

Quinazolines and their derivatives are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, participate in condensation reactions, and undergo electrophilic and nucleophilic substitutions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as its size, shape, functional groups, and the presence of any chiral centers would all influence its properties .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- A study focused on the synthesis and characterization of new quinazolines as potential antimicrobial agents. They synthesized a series of compounds with antibacterial and antifungal activities, highlighting the versatility of quinazoline derivatives in antimicrobial research (Desai, Shihora, & Moradia, 2007).

Myorelaxant Activity

- Research on hexahydroquinoline derivatives, including methyl(ethyl) 4-(dichlorophenyl)-2,7-dimethyl-5-oxo-l,4,5,6,7,8-hexahydroquinoline-3-carboxylates, demonstrated their potential myorelaxant and potassium channel opening activities. This indicates the compound's utility in studies related to muscle relaxation and neuromuscular disorders (Gündüz et al., 2008).

Antimicrobial Agents

- A series of quinazolinone and 4-thiazolidinone derivatives were synthesized and screened for their antibacterial and antifungal activities, showing the compound's relevance in developing new antimicrobial agents (Desai, Dodiya, & Shihora, 2011).

Cocrystal Formation

- A study on the cocrystal formation of diastereoisomers of 1,4-dihydropyridine derivatives, including similar methyl quinoline carboxylates, revealed insights into their crystallographic properties. This is significant for understanding the physical and chemical properties of these compounds (Linden et al., 2006).

Molecular and Crystal Structures

- Research on methyl tetrahydroquinoline carboxylates, structurally related to the compound , showed the synthesis and structural analysis of these compounds, contributing to the understanding of their chemical structure (Rudenko et al., 2013).

Optoelectronic and Charge Transport Properties

- A study explored the optoelectronic, nonlinear, and charge transport properties of hydroquinoline derivatives. This type of research highlights the potential application of these compounds in materials science, particularly in the development of new electronic materials (Irfan et al., 2020).

Wirkmechanismus

Target of Action

The primary targets of Methyl 3-[(4-chlorophenyl)methyl]-4-oxo-2-phenacylsulfanylquinazoline-7-carboxylate are currently unknown. This compound may interact with multiple receptors or enzymes, similar to many indole derivatives .

Mode of Action

This could involve binding to the active sites of enzymes or receptors, altering their function .

Biochemical Pathways

Indole derivatives, which this compound may resemble, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that such compounds may affect a wide range of biochemical pathways.

Pharmacokinetics

In silico pharmacokinetics analysis of a similar compound, 3-[(4-chlorophenyl)selanyl]-1-methyl-1h-indole (cmi), predicted that it might be well absorbed, metabolized, and excreted, and able to cross the blood–brain barrier .

Result of Action

Similar compounds have been reported to have antioxidant and immunomodulatory effects, improving depression-like behavior and cognitive impairment in mice .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

methyl 3-[(4-chlorophenyl)methyl]-4-oxo-2-phenacylsulfanylquinazoline-7-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19ClN2O4S/c1-32-24(31)18-9-12-20-21(13-18)27-25(33-15-22(29)17-5-3-2-4-6-17)28(23(20)30)14-16-7-10-19(26)11-8-16/h2-13H,14-15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVSRGZMNYPBZIP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC(=O)C3=CC=CC=C3)CC4=CC=C(C=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19ClN2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

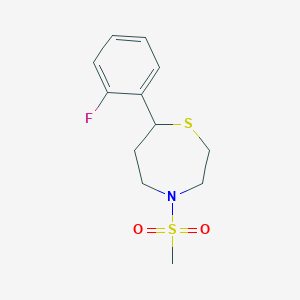

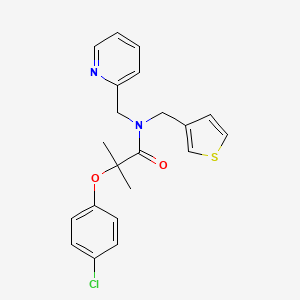

![N-[(3-chlorophenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide](/img/structure/B2376253.png)

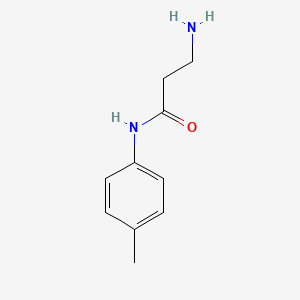

![4-bromo-2-{(E)-[(3,5-dimethoxyphenyl)imino]methyl}phenol](/img/no-structure.png)

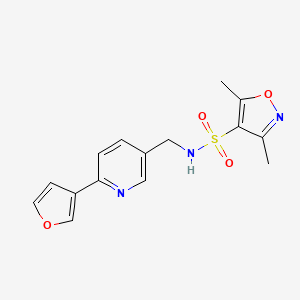

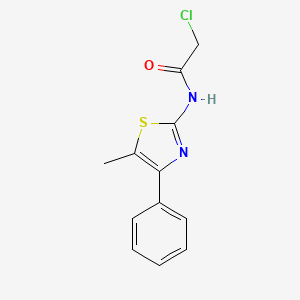

![(Z)-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-morpholin-4-yl-4-phenyl-1,3-thiazol-5-yl)prop-2-enamide](/img/structure/B2376256.png)

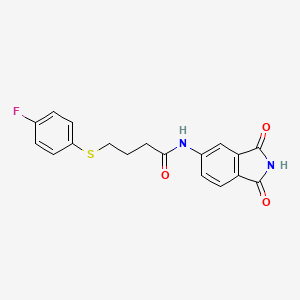

![N-(2-(diethylamino)ethyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(phenylthio)butanamide hydrochloride](/img/structure/B2376257.png)

![N-(2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-2-methylbenzamide](/img/structure/B2376271.png)